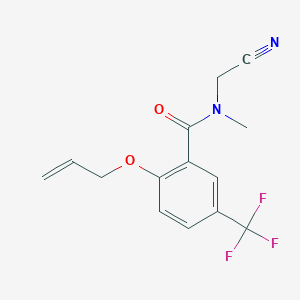

N-(Cyanomethyl)-N-methyl-2-prop-2-enoxy-5-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(Cyanomethyl)-N-methyl-2-prop-2-enoxy-5-(trifluoromethyl)benzamide” is a complex organic compound. It contains a trifluoromethyl group, which is of significant importance in the pharmaceutical industry . The compound also contains a benzamide moiety, which is known for its biological significance .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds is a challenging task due to the strength of the C–F bond. These compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . The reaction of N,N-dialkylbenzamides with sulfur tetrafluoride yields dialkyl-α,α-difluorobenzylamines .Chemical Reactions Analysis

Trifluoromethyl-containing compounds are known for their reactivity. The C–F bond is the strongest single bond in organic compounds, making the activation of the C–F bond in organic synthesis a challenging task . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Aplicaciones Científicas De Investigación

Synthesis and Activity Studies

Antiarrhythmic Activity

Benzamides with trifluoroethoxy ring substituents have been evaluated for their antiarrhythmic properties in mice, with compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide showing potent activity. This suggests potential applications in developing novel antiarrhythmic drugs (Banitt et al., 1977).

Colorimetric Sensing of Fluoride Anions

N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives exhibit a drastic color transition in the presence of fluoride anions, indicating their use as colorimetric sensors for fluoride detection in solutions (Younes et al., 2020).

Platinum-Catalyzed Hydroamination

The reaction of benzamide with catalytic mixtures involving platinum suggests applications in catalytic synthesis processes, expanding the toolbox for constructing N-ethylbenzamide derivatives (Wang and Widenhoefer, 2004).

Anti-Tubercular Scaffolds

Derivatives of benzamide have shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, suggesting their potential as scaffolds for anti-tubercular drug development (Nimbalkar et al., 2018).

Novel Synthetic Approaches

Cyclization Studies

Research into the cyclization of benzamide derivatives under various conditions provides insights into synthetic pathways for creating complex heterocyclic compounds, which can be foundational for drug discovery and material science (Kazaryants et al., 2011).

Supramolecular Chemistry

The study of supramolecular packing motifs involving benzamide derivatives highlights the potential for designing new materials with unique structural and functional properties (Lightfoot et al., 1999).

Direcciones Futuras

The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This review aims to provide a complete picture of the transition metal-mediated construction of C(sp 3 , sp 2 , and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons . This comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

Propiedades

IUPAC Name |

N-(cyanomethyl)-N-methyl-2-prop-2-enoxy-5-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O2/c1-3-8-21-12-5-4-10(14(15,16)17)9-11(12)13(20)19(2)7-6-18/h3-5,9H,1,7-8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEXAEZYZYFYPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#N)C(=O)C1=C(C=CC(=C1)C(F)(F)F)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-naphthalen-1-yl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2651776.png)

![4-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2651778.png)

![3-allyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2651779.png)

![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2651784.png)

![2-[3-(dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B2651785.png)